molecular formula C12H11FN2O3S B5873428 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide

4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide

Cat. No. B5873428
M. Wt: 282.29 g/mol
InChI Key: SVMJGTPCPPSBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of sulfonamides, which are widely used as antibiotics and antifungal agents. FMPB has shown promising results in various scientific studies, and

Mechanism of Action

4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide exerts its inhibitory activity through binding to the active site of the targeted enzyme, thereby blocking its function. The exact mechanism of action may vary depending on the enzyme targeted, but it generally involves the formation of a stable complex between 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide and the enzyme. This complex prevents the enzyme from carrying out its catalytic function, leading to the inhibition of the disease-related pathway.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been shown to exhibit several biochemical and physiological effects in various studies. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are likely due to the inhibition of the targeted enzymes and the downstream pathways affected by them. However, further studies are needed to fully elucidate the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has several advantages for lab experiments, such as its high purity and stability, well-established synthesis method, and potent inhibitory activity against various enzymes. However, it also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions. These factors should be taken into consideration when designing experiments using 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide.

Future Directions

For 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide research include optimizing its synthesis method, exploring its potential applications in disease treatment, and developing derivatives with improved properties.

Synthesis Methods

4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide can be synthesized through a multistep process, starting from the reaction of 4-fluoro-3-nitroanisole with pyridine-4-boronic acid. The resulting intermediate is then treated with sulfonamide to form the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide.

Scientific Research Applications

4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and histone deacetylases. These enzymes play crucial roles in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Therefore, 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been proposed as a lead compound for the development of novel drugs targeting these enzymes.

properties

IUPAC Name

4-fluoro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-12-8-10(2-3-11(12)13)19(16,17)15-9-4-6-14-7-5-9/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJGTPCPPSBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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